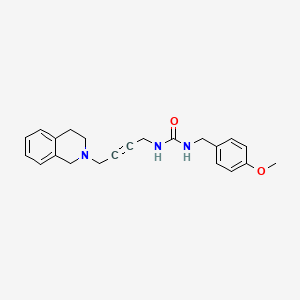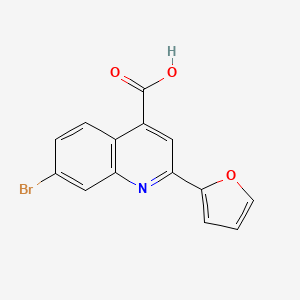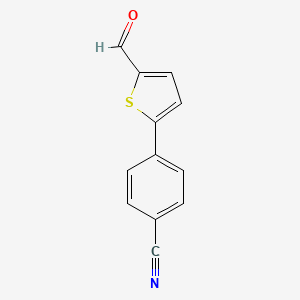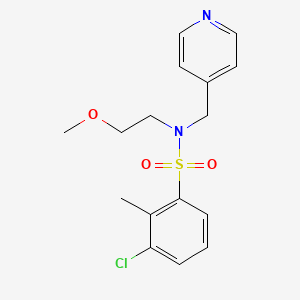
1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(4-methoxybenzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(4-methoxybenzyl)urea is an organic compound with a unique structure that offers various potential applications in scientific research. Its intricate framework comprises a combination of dihydroisoquinoline, butynyl, methoxybenzyl, and urea functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(4-methoxybenzyl)urea typically involves multistep reactions:
Formation of 3,4-Dihydroisoquinoline: : This can be prepared via the Pomeranz–Fritsch reaction.
Attachment of Butynyl Group:
Methoxybenzyl Protection: : Protecting groups such as 4-methoxybenzyl can be introduced using standard alkylation methods.
Urea Formation: : The final step often involves the reaction of amines with isocyanates or carbamates under suitable conditions to form the urea linkage.
Industrial Production Methods
Industrial production methods for such complex molecules would typically involve optimization for large-scale synthesis, possibly employing continuous flow chemistry to enhance efficiency and yield. Key considerations include reaction scalability, purity control, and cost-effectiveness of the starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
1-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions:
Oxidation: : Can be oxidized to introduce additional functional groups, depending on the reaction conditions and oxidizing agents.
Reduction: : Can be reduced, potentially altering its structural conformation.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible given the presence of urea and aromatic groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide, or peroxide-based reagents.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution Reagents: : Halides, nitrates, and other electrophiles or nucleophiles under suitable conditions.
Major Products Formed
Depending on the reaction type, products can include oxidized derivatives, reduced analogs, and substituted compounds with varying functional groups.
Scientific Research Applications
1-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(4-methoxybenzyl)urea finds use in several research fields:
Chemistry: : As a building block for synthesizing more complex molecules, studying reaction mechanisms.
Biology: : Potential use as a ligand in biological assays, or in exploring enzyme interactions.
Industry: : Could be explored for applications in material sciences or as a precursor for specialty chemicals.
Mechanism of Action
The exact mechanism of action for this compound would depend on its specific application. In a biological context, it might act by binding to specific receptors or enzymes, altering their activity through steric hindrance or electronic effects. Its molecular structure suggests potential interactions with targets like kinases or other proteins involved in cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)butan-1-yl)-3-(4-methoxybenzyl)urea: : Lacks the alkyne functionality, potentially altering its reactivity.
1-(4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)but-2-yn-1-yl)-3-(4-methoxybenzyl)urea: : Similar but with tetrahydroisoquinoline, potentially affecting its biological activity.
1-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)pent-2-yn-1-yl)-3-(4-methoxybenzyl)urea: : An extended chain variant that may exhibit different physical and chemical properties.
Properties
IUPAC Name |
1-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-27-21-10-8-18(9-11-21)16-24-22(26)23-13-4-5-14-25-15-12-19-6-2-3-7-20(19)17-25/h2-3,6-11H,12-17H2,1H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYPFVQUPMSJHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC#CCN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-2-phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2681701.png)

![6-(naphthalene-1-sulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B2681703.png)
![1,1-bis(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}ethan-1-ol](/img/structure/B2681706.png)

![6-Methyl-2-({1-[(oxan-2-yl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2681709.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2681710.png)
![N-(3-chlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2681711.png)
![5-(Naphthalen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2681713.png)
![1-benzyl-3-[(3-hydroxyoxolan-3-yl)methyl]urea](/img/structure/B2681715.png)

![[3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetic acid](/img/structure/B2681718.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2681719.png)
![3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylpropanamide](/img/structure/B2681721.png)
